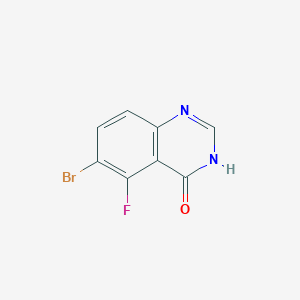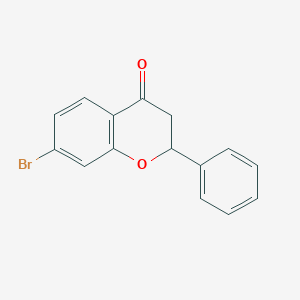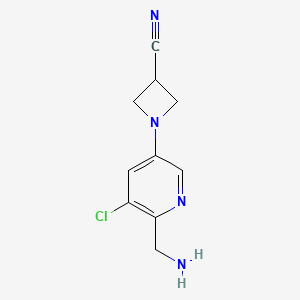
1-Bromo-3-cyclopropoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a cyclopropyloxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene typically involves the bromination of 3-(cyclopropyloxy)-2-methylBenzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 3-(cyclopropyloxy)-2-methylBenzene, can be synthesized by reacting 2-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of 3-(cyclopropyloxy)-2-methylBenzene is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 1-Bromo-3-(cyclopropyloxy)-2-methylBenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and sodium azide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of methoxy, cyano, or azido derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of 3-(cyclopropyloxy)-2-methylBenzene.
科学的研究の応用
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules for pharmaceutical research.
Medicine: Explored for its potential use in drug discovery and development. It is used as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
作用機序
The mechanism of action of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
1-bromo-3-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChIキー |
IJILOLPTIRTEQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)










